IKKβ Kinase Inhibition Profile: A Defined, Low-Potency Starting Point Versus Potent Inhibitors
The compound demonstrates a specific, quantifiable level of inhibition against IKKβ kinase with an IC50 of 15.8 µM [1]. This contrasts sharply with optimized IKK inhibitors like TPCA-1, which exhibit an IC50 of 17.9 nM . This ~880-fold difference in potency defines the compound not as a therapeutic candidate, but as a well-characterized, low-affinity probe or a starting fragment for medicinal chemistry optimization, making its well-defined weak activity a crucial differentiator for studies requiring a baseline inhibitor.
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 15,800 nM |
| Comparator Or Baseline | TPCA-1 (IKK-2 inhibitor) with IC50 = 17.9 nM |
| Quantified Difference | Target compound is ~880-fold less potent |
| Conditions | IKK kinase activity assay (TR-FRET) for target compound; Cell-free system for TPCA-1 |
Why This Matters
This quantitative difference is critical for researchers who need a well-characterized, low-potency control compound to validate assay sensitivity or as a starting fragment for structure-based drug design, where a high-potency clinical candidate would be unsuitable.
- [1] BindingDB Entry BDBM27462. 2-amino-5-phenylbenzamide (CHEMBL207940). Affinity Data: IC50 = 15.8 µM against IKKβ. View Source
